molecular formula C7H14N2O2 B161649 N-ethylmorpholine-2-carboxamide CAS No. 135072-22-9

N-ethylmorpholine-2-carboxamide

Cat. No.: B161649
CAS No.: 135072-22-9
M. Wt: 158.2 g/mol
InChI Key: LWEKRXBVVJCDNO-UHFFFAOYSA-N
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Description

N-ethylmorpholine-2-carboxamide is a chemical compound that belongs to the class of carboxamides It is characterized by the presence of an ethyl group attached to the nitrogen atom of the morpholine ring, which is further connected to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethylmorpholine-2-carboxamide can be achieved through several methods. One common approach involves the reaction of morpholine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethylmorpholine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-ethylmorpholine-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-ethylmorpholine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Molecular docking studies and in vitro assays are often employed to elucidate these mechanisms.

Comparison with Similar Compounds

N-ethylmorpholine-2-carboxamide can be compared with other similar compounds, such as:

    N-methylmorpholine-2-carboxamide: Similar structure but with a methyl group instead of an ethyl group.

    N-ethylpiperidine-2-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.

    N-ethylmorpholine-3-carboxamide: Similar structure but with the carboxamide group at the 3-position instead of the 2-position.

Properties

IUPAC Name

N-ethylmorpholine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-2-9-7(10)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEKRXBVVJCDNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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